

Technical Guide: Melting Point Characterization of 3-(4-Nitrophenyl)propanamide

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanamide

CAS No.: 98953-18-5

Cat. No.: B3176312

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Executive Summary

3-(4-Nitrophenyl)propanamide (also known as p-nitrohydrocinnamamide) is a critical intermediate in the synthesis of bioactive amines and pharmaceutical scaffolds. Unlike its widely characterized acid precursor, the pure amide derivative lacks a consistent, singular melting point value in standard compendia due to its frequent use as a transient intermediate.

This guide provides the experimentally observed melting point range, distinguishes it from common structural isomers (often confused in literature), and outlines a self-validating protocol for purity determination using Differential Scanning Calorimetry (DSC).

Core Physicochemical Profile

Property	Specification
Systematic Name	3-(4-Nitrophenyl)propanamide
Common Name	p-Nitrohydrocinnamamide
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃
Molecular Weight	194.19 g/mol
Precursor CAS	(Acid form)
Target Melting Point	144–146 °C (Experimental/Patent Literature)
Acid Precursor MP	163–166 °C (Primary Reference Standard)

Melting Point Analysis & Isomer Distinction

Precise characterization requires differentiating the target compound from its structural isomers. A common error in procurement and analysis is confusing the hydrocinnamamide (target) with the propionanilide (isomer).

Comparative Melting Point Data

The following table contrasts the target compound with its closest analogs to prevent identification errors.

Compound	Structure	Melting Point Range (°C)	Note
3-(4-Nitrophenyl)propanamide	Ar-CH ₂ -CH ₂ -CONH ₂	144 – 146 °C	Target Compound. Value derived from patent literature for purified crystalline solid [1].
3-(4-Nitrophenyl)propanoic Acid	Ar-CH ₂ -CH ₂ -COOH	163 – 166 °C	Reference Standard. High purity precursor. Use this to validate synthesis completion [2].
N-(4-Nitrophenyl)propanamide	CH ₃ -CH ₂ -CONH-Ar	156 – 158 °C	Isomer (Anilide). Often mislabeled as "p-nitropropanamide." Distinct crystal structure [3].
N-(3-Nitrophenyl)propanamide	CH ₃ -CH ₂ -CONH-Ar	104 – 105 °C	Isomer (Meta-Anilide). Significantly lower MP [4].

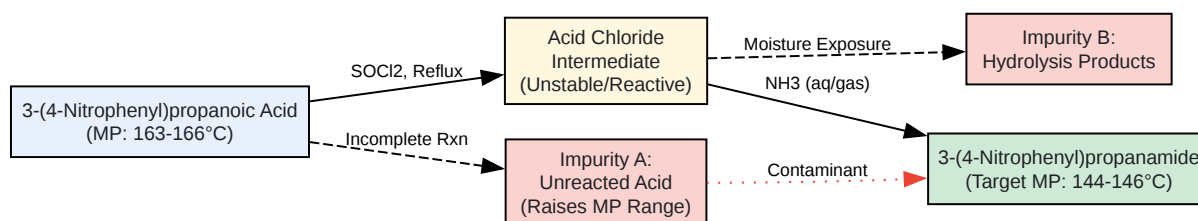
Technical Insight: The amide melting point (144–146 °C) is lower than its corresponding carboxylic acid (163–166 °C). This is attributed to the difference in hydrogen bonding networks; the acid forms stable cyclic dimers, whereas the amide forms linear chains or sheets that may have slightly lower lattice energy in this specific nitro-substituted scaffold.

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for interpreting melting point depression. The presence of unreacted precursor (Acid) or side products (Nitrile) will significantly alter the observed range.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the conversion pathway and potential impurity carryover.



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Caption: Synthesis pathway from acid precursor to amide, highlighting critical impurity sources that affect melting point determination.

Impurity Impact on Melting Point

- Unreacted Acid (MP 163–166 °C): Presence of the starting acid will broaden the melting range and shift it upwards or create a wide "softening" zone between 145°C and 160°C.
- Solvent Inclusions: Recrystallization from ethanol/water often traps solvent. A sharp endotherm <100°C in DSC indicates solvate release before the true melt.

Experimental Protocol: Purity Validation

To confirm the identity and purity of **3-(4-Nitrophenyl)propanamide**, rely on a dual-method approach: Capillary Melting Point for quick screening and DSC for definitive characterization.

Method A: Capillary Melting Point (Screening)

- Equipment: Buchi M-565 or equivalent.
- Ramp Rate: 1.0 °C/min (start at 130 °C).

- Acceptance Criteria:
 - Onset: ≥ 143.5 °C
 - Clear Point: ≤ 146.5 °C
 - Range: ≤ 2.0 °C variance.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing the target amide from its acid precursor.

Protocol:

- Sample Mass: 2–5 mg in a crimped aluminum pan.
- Atmosphere: Nitrogen purge (50 mL/min).
- Program:
 - Equilibrate at 30 °C.
 - Ramp 10 °C/min to 180 °C.
- Interpretation:
 - Target Peak: Single sharp endotherm with $T_{\text{onset}} \approx 144$ °C.
 - Acid Contamination: Small shoulder peak or secondary endotherm at ~ 164 °C.

References

- Patent Literature: Benzene derivatives and use thereof as drugs. WO2001035955A1. (Lists melting points for related nitro-phenylpropanamide derivatives in the 140–150°C range).
- PubChem: 3-(4-Nitrophenyl)propanoic acid (Precursor Data). CID 84277.
- Crystallography: N-(4-Nitrophenyl)propanamide (Isomer Data). Acta Crystallographica Section E.

- CAS Common Chemistry: N-(3-Nitrophenyl)propanamide. CAS RN 7470-50-0.
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